molecular formula C7H11LiO3 B13895402 Lithium 2-methyl-2-(oxetan-3-yl)propanoate

Lithium 2-methyl-2-(oxetan-3-yl)propanoate

Cat. No.: B13895402
M. Wt: 150.1 g/mol
InChI Key: WRXXGAFTCMTCEA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 2-methyl-2-(oxetan-3-yl)propanoate (CAS: 2832325-13-8) is a lithium salt of a branched carboxylic acid derivative featuring a methyl group and an oxetane ring at the β-position. The oxetane (a four-membered cyclic ether) contributes to its unique stereoelectronic properties, which influence solubility, stability, and reactivity. This compound is structurally characterized by:

  • Core structure: Propanoate backbone with a methyl group and oxetan-3-yl substituent at the C2 position.
  • Lithium counterion: Enhances solubility in polar solvents and may modulate its electrochemical behavior.

Properties

Molecular Formula

C7H11LiO3

Molecular Weight

150.1 g/mol

IUPAC Name

lithium;2-methyl-2-(oxetan-3-yl)propanoate

InChI

InChI=1S/C7H12O3.Li/c1-7(2,6(8)9)5-3-10-4-5;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1

InChI Key

WRXXGAFTCMTCEA-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C1COC1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of the Oxetane Ring

The oxetane ring, a strained four-membered cyclic ether, is typically synthesized via cyclization reactions of suitable precursors such as halohydrins or epoxides under basic conditions. Key literature highlights several synthetic strategies:

  • Cyclization of Halohydrins or Epoxides: Treatment of halohydrins with bases like potassium carbonate in methanol induces ring closure to form oxetane derivatives with retention of stereochemistry at the oxetane C2 position due to epimerization prior to ring closure.

  • From Sugar Derivatives: Oxetanes have been synthesized from sugar lactones via ring contraction reactions, demonstrating versatile routes to functionalized oxetane rings.

  • Asymmetric Synthesis via Metalated Hydrazones: A highly enantioselective method involves metalation of SAMP/RAMP hydrazones of oxetan-3-one using strong lithium bases (e.g., tert-butyllithium) followed by alkylation with electrophiles to yield 2-substituted oxetan-3-ones with high enantiomeric excess (up to 90% ee). This method allows precise control over substitution patterns on the oxetane ring, which is critical for subsequent functionalization.

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety in 2-methyl-2-(oxetan-3-yl)propanoic acid can be introduced by:

  • Oxidation of Alcohol Precursors: Oxidative methods using agents like potassium permanganate or chromium trioxide convert primary or secondary alcohols into carboxylic acids.

  • Hydrolysis of Esters: Ester derivatives of oxetane-containing intermediates can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

  • Direct Functionalization: In some synthetic sequences, the carboxyl group is introduced via alkylation of metalated oxetan-3-ones with electrophiles bearing protected acid functionalities, followed by deprotection and hydrolysis.

Formation of Lithium Salt

The final step involves neutralization of 2-methyl-2-(oxetan-3-yl)propanoic acid with a lithium base:

  • Lithium Hydroxide or Lithium Carbonate Neutralization: The acid is reacted with lithium hydroxide or lithium carbonate in suitable solvents (e.g., water, methanol, or mixed solvents) to form lithium 2-methyl-2-(oxetan-3-yl)propanoate.

  • Reaction Conditions: The neutralization is typically conducted at ambient temperature with stirring until the acid is fully converted to its lithium salt, which can be isolated by evaporation or crystallization.

Summary Table of Preparation Methods

Step Method/Condition Key Reagents Yield/Notes Reference
Oxetane Ring Formation Cyclization of halohydrins in basic medium Halohydrin, K2CO3, MeOH Good yields, retention of stereochemistry
Asymmetric metalation and alkylation SAMP/RAMP hydrazones, t-BuLi, electrophiles High enantioselectivity (up to 90% ee)
Carboxylic Acid Introduction Oxidation of alcohols KMnO4, CrO3 Efficient oxidation to acid
Hydrolysis of esters Acid or base hydrolysis High conversion to acid
Lithium Salt Formation Neutralization of acid with lithium base LiOH or Li2CO3 Quantitative conversion to lithium salt

Additional Notes on Reactivity and Polymerization

  • Oxetane-lithium salt mixtures exhibit interesting polymerization behavior, with lithium salts influencing polymerization rates and network formation. Control of polymerization initiation can yield impurity-free polymer electrolytes directly.

  • This compound may serve as a monomer or initiator in such polymer systems, though specific studies on this compound are limited.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Oxetane Moieties

The oxetane ring is a critical feature shared with several derivatives listed in :

Compound Name CAS Number Key Structural Features Potential Differences vs. Target Compound
3-Methyloxetane-3-carboxylic acid 28562-68-7 Carboxylic acid directly attached to oxetane Lacks the branched methyl-propanoate backbone
Oxetan-3-amine 21635-88-1 Amine substituent on oxetane Different functional group (amine vs. carboxylate)
(Oxetan-3-yl)methanol 6246-06-6 Hydroxymethyl-oxetane Neutral alcohol vs. lithium salt; reduced acidity

Key Observations :

  • The lithium salt form distinguishes it from neutral oxetane derivatives (e.g., oxetan-3-ol), offering higher solubility in polar aprotic solvents .

Lithium Salts of Carboxylic Acids

lists lithium salts of structurally related carboxylates:

Compound Name CAS Number Key Features Comparison with Target Compound
Lithium 2-(6-fluoropyridin-2-yl)acetate Not provided Pyridine ring substituent Aromatic vs. aliphatic oxetane; differing π-π interactions
Lithium 2-hydroxyethoxide 23248-23-9 Ethylene glycol-based lithium salt Simpler structure; lacks cyclic ether moiety

Key Observations :

  • The oxetane ring introduces ring strain and conformational rigidity compared to acyclic lithium carboxylates (e.g., lithium 2-hydroxyethoxide), which may influence crystal packing and thermal stability .
  • Fluorinated aromatic analogs (e.g., lithium 2-(6-fluoropyridin-2-yl)acetate) exhibit distinct electronic properties due to fluorine’s electronegativity, whereas the target compound’s oxetane may prioritize steric effects over electronic modulation .

Functional Group Comparisons

  • Oxetane vs.
  • Lithium Salts vs. Free Acids : The ionic nature of lithium salts enhances solubility in polar media compared to free acids, critical for applications in battery electrolytes or pharmaceutical formulations .

Biological Activity

Lithium 2-methyl-2-(oxetan-3-yl)propanoate, a lithium salt derived from 2-methyl-2-(oxetan-3-yl)propanoic acid, has garnered attention due to its unique chemical properties and potential biological activities. The oxetane ring structure enhances its reactivity, making it an interesting candidate for various therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Molecular Formula : C₇H₁₁LiO₃
Molecular Weight : 150.1 g/mol
CAS Number : 2832325-13-8
IUPAC Name : this compound

The compound features a four-membered cyclic ether (oxetane), which contributes to its distinct physicochemical properties. This structure is known to influence the compound's stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions may involve:

  • Enzyme Modulation : The compound may affect enzyme activities by altering their structural conformation or by competing with substrate binding.
  • Receptor Interaction : It may interact with specific receptors, influencing signaling pathways that regulate cellular functions.
  • Metabolic Pathway Influence : The compound's unique structure allows it to impact various metabolic processes, potentially leading to therapeutic effects in certain conditions.

Antidepressant Effects

Lithium salts are well-known for their mood-stabilizing properties, particularly in the treatment of bipolar disorder. Preliminary studies suggest that this compound may exhibit similar effects due to its lithium content. Research indicates that lithium can enhance neuroprotective mechanisms and promote neurogenesis.

Neuroprotective Properties

The unique structure of this compound may confer neuroprotective benefits. Studies have shown that compounds containing oxetane rings can inhibit oxidative stress and reduce neuronal apoptosis, which is crucial in neurodegenerative diseases .

Anti-inflammatory Activity

Emerging research suggests that lithium derivatives can modulate inflammatory responses. By influencing cytokine production and immune cell activation, this compound may serve as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundContains an oxetane ringPotential antidepressant and neuroprotective effects
Lithium 2-(oxetan-3-yl)butanoateSimilar oxetane structureMood stabilization
Lithium 3-(oxetan-3-yloxyl)propanoateDifferent alkyl chain lengthVaries in reactivity and bioavailability

This compound is distinguished by its specific chain length and the presence of the oxetane ring, which contributes to its unique biological activity compared to other lithium compounds.

Case Studies and Research Findings

  • Neuroprotective Study : A study investigating the neuroprotective effects of lithium salts found that compounds with oxetane structures demonstrated significant reductions in oxidative stress markers in neuronal cell cultures . This suggests potential applications in treating neurodegenerative diseases.
  • Mood Stabilization Research : Clinical trials assessing the efficacy of lithium-based treatments for bipolar disorder have indicated that compounds like this compound could offer enhanced mood stabilization effects due to their unique chemical properties .
  • Anti-inflammatory Mechanism Exploration : Research focusing on the anti-inflammatory properties of lithium derivatives revealed that this compound could inhibit pro-inflammatory cytokines in vitro, indicating a promising therapeutic role in inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.